molecular formula C22H19INOP B14584064 (3-Cyano-2-oxopropyl)(triphenyl)phosphanium iodide CAS No. 61553-39-7

(3-Cyano-2-oxopropyl)(triphenyl)phosphanium iodide

Cat. No.: B14584064
CAS No.: 61553-39-7
M. Wt: 471.3 g/mol
InChI Key: RPSFSIYESNFRDA-UHFFFAOYSA-M
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Description

(3-Cyano-2-oxopropyl)(triphenyl)phosphanium iodide is an organophosphorus compound that features a phosphonium cation. This compound is known for its unique structure, which includes a cyano group and an oxo group attached to a propyl chain, along with a triphenylphosphonium moiety. It is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Cyano-2-oxopropyl)(triphenyl)phosphanium iodide typically involves the reaction of triphenylphosphine with a suitable alkylating agent that contains the cyano and oxo functional groups. One common method is the reaction of triphenylphosphine with 3-bromo-2-oxopropanenitrile under controlled conditions to yield the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may include purification steps such as recrystallization or chromatography to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(3-Cyano-2-oxopropyl)(triphenyl)phosphanium iodide undergoes various chemical reactions, including:

    Nucleophilic Substitution: The phosphonium cation can participate in nucleophilic substitution reactions, where it acts as an electrophile.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly involving the cyano and oxo groups.

    Addition Reactions: The compound can participate in addition reactions with various nucleophiles.

Common Reagents and Conditions

Common reagents used in reactions with this compound include:

    Nucleophiles: Such as amines and thiols.

    Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate.

    Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions may yield substituted phosphonium salts, while oxidation reactions may produce phosphine oxides.

Scientific Research Applications

(3-Cyano-2-oxopropyl)(triphenyl)phosphanium iodide has several applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the synthesis of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of (3-Cyano-2-oxopropyl)(triphenyl)phosphanium iodide involves its interaction with molecular targets through its phosphonium cation. The compound can interact with nucleophiles and electrophiles, facilitating various chemical transformations. The cyano and oxo groups also play a role in its reactivity, allowing it to participate in a range of chemical reactions.

Comparison with Similar Compounds

Similar Compounds

Some similar compounds include:

Uniqueness

(3-Cyano-2-oxopropyl)(triphenyl)phosphanium iodide is unique due to the presence of both cyano and oxo functional groups, which impart distinct reactivity and properties. This makes it a valuable compound in various chemical and research applications.

Properties

CAS No.

61553-39-7

Molecular Formula

C22H19INOP

Molecular Weight

471.3 g/mol

IUPAC Name

(3-cyano-2-oxopropyl)-triphenylphosphanium;iodide

InChI

InChI=1S/C22H19NOP.HI/c23-17-16-19(24)18-25(20-10-4-1-5-11-20,21-12-6-2-7-13-21)22-14-8-3-9-15-22;/h1-15H,16,18H2;1H/q+1;/p-1

InChI Key

RPSFSIYESNFRDA-UHFFFAOYSA-M

Canonical SMILES

C1=CC=C(C=C1)[P+](CC(=O)CC#N)(C2=CC=CC=C2)C3=CC=CC=C3.[I-]

Origin of Product

United States

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